molecular formula C14H14O2S B12618306 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one CAS No. 941270-52-6

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one

Cat. No.: B12618306
CAS No.: 941270-52-6
M. Wt: 246.33 g/mol
InChI Key: UVHHWKDZAOZVGB-UHFFFAOYSA-N
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Description

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group, a phenylsulfanyl group, and an ethanone group. Furan derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to modulation of biological pathways. For example, its phenylsulfanyl group may interact with thiol-containing enzymes, affecting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the phenylsulfanyl and ethanone groups.

    5-Phenylsulfanylfuran: Contains the phenylsulfanyl group but lacks the methyl and ethanone substitutions.

    3-Acetylfuran: Features the ethanone group but lacks the phenylsulfanyl and methyl groups.

Uniqueness

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its potential for biological activity, while the ethanone group provides a reactive site for further chemical modifications .

Properties

CAS No.

941270-52-6

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-[2-methyl-5-(phenylsulfanylmethyl)furan-3-yl]ethanone

InChI

InChI=1S/C14H14O2S/c1-10(15)14-8-12(16-11(14)2)9-17-13-6-4-3-5-7-13/h3-8H,9H2,1-2H3

InChI Key

UVHHWKDZAOZVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CSC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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